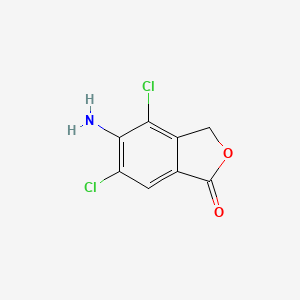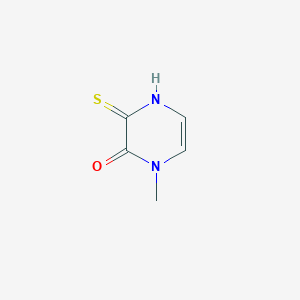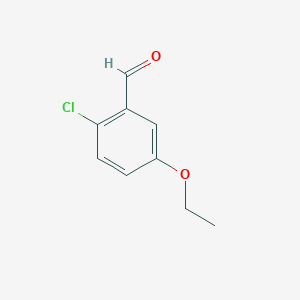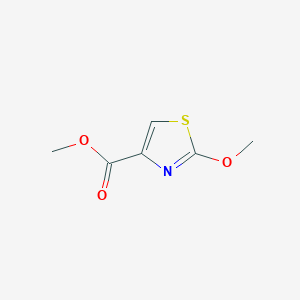
Methyl 2-methoxy-4-thiazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-4-thiazolecarboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by methylation of the resulting intermediate . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-methoxy-4-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methyl 2-methoxy-4-thiazolecarboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methoxy-4-thiazolecarboxylate can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 2-aminothiazole-4-carboxylate, 2-methylthiazole, 4-methyl-2-thiazolecarboxaldehyde
Uniqueness: Unlike some other thiazole derivatives, this compound has a methoxy group at the 2-position, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
106331-73-1 |
|---|---|
Molekularformel |
C6H7NO3S |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
methyl 2-methoxy-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |
InChI-Schlüssel |
VJYGMCVDXIWGKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CS1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


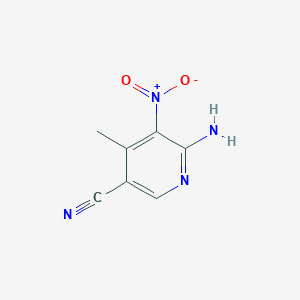


![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)


![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
